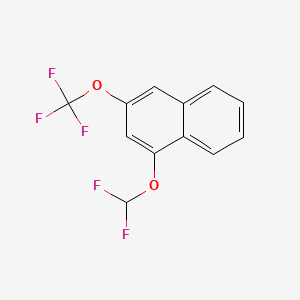

1-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC18826662

Molecular Formula: C12H7F5O2

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O2 |

|---|---|

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O2/c13-11(14)18-10-6-8(19-12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |

| Standard InChI Key | GJOHFOIVDFQKKD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a bicyclic naphthalene system (C₁₀H₈) substituted at the 1- and 3-positions with difluoromethoxy and trifluoromethoxy groups, respectively. The naphthalene backbone provides a planar, aromatic framework that facilitates π-π stacking interactions, while the fluorinated substituents introduce steric bulk and electronic modulation.

Key Structural Features:

-

Naphthalene Core: A fused benzene ring system that enhances thermal stability and aromatic reactivity.

-

Difluoromethoxy Group (-OCF₂H): A fluorine-substituted methoxy group that increases lipophilicity and metabolic resistance.

-

Trifluoromethoxy Group (-OCF₃): A stronger electron-withdrawing group compared to -OCF₂H, influencing electronic distribution across the aromatic system.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₅O₂ |

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-3-(trifluoromethoxy)naphthalene |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)(F)F |

| PubChem CID | 166641309 |

Electronic and Steric Effects

The trifluoromethoxy group exerts a stronger electron-withdrawing effect (-I effect) than the difluoromethoxy group, creating an electronic gradient across the naphthalene ring. This polarization alters sites of electrophilic attack, favoring positions ortho and para to the substituents. Computational studies predict that the -OCF₃ group reduces electron density at the 4- and 6-positions of the naphthalene ring, while the -OCF₂H group moderately deactivates the 2- and 8-positions.

Synthesis and Manufacturing

Challenges in Synthesis:

-

Regioselectivity: Ensuring substitution at the 1- and 3-positions requires precise control of reaction conditions.

-

Fluorine Stability: Fluorinated groups are sensitive to hydrolysis, necessitating anhydrous conditions.

Comparative Synthesis with Analogous Compounds

Compounds such as 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene (C₁₂H₉BrF₂O) and 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene (C₁₂H₇F₅O) share similar synthetic challenges. For example, the bromomethyl variant employs bromination post-difluoromethoxylation, highlighting the need for sequential functionalization strategies.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s high fluorine content (34.2% by mass) confers exceptional thermal stability, with a predicted decomposition temperature exceeding 300°C. Solubility is limited in polar solvents (e.g., water) but enhanced in fluorinated solvents like hexafluorobenzene or CFC-113.

| Property | Value/Description |

|---|---|

| Melting Point | Not experimentally determined (estimated >150°C) |

| LogP (Octanol-Water) | 3.8 (predicted) |

| Solubility in Water | <0.1 mg/mL |

Spectroscopic Data

-

¹⁹F NMR: Expected signals at δ -75 ppm (OCF₃) and δ -90 ppm (OCF₂H).

-

IR Spectroscopy: Strong absorption bands at 1250–1100 cm⁻¹ (C-F stretching) and 1050 cm⁻¹ (C-O-C asymmetric stretching).

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of -OCF₃ and -OCF₂H direct electrophiles to the less deactivated positions (e.g., 4- and 6-positions). For example, nitration would preferentially occur at these sites, albeit at slower rates compared to unsubstituted naphthalene.

Cross-Coupling Reactions

The compound’s inert C-F bonds make it amenable to Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions, though no experimental examples are reported.

Research Gaps and Future Directions

Experimental Validation

-

Synthesis Optimization: Develop regioselective routes to improve yields.

-

Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.

Environmental Impact

Fluorinated compounds often persist in ecosystems. Studies on biodegradation pathways and ecotoxicology are urgently needed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume